molecular formula C20H20ClN3O4 B277379 N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277379
M. Wt: 401.8 g/mol
InChI Key: SURZWMJKGLBVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as CMMD, is a chemical compound that has been studied extensively in scientific research. CMMD belongs to the family of oxadiazole derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is still under investigation. However, studies have suggested that N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to modulate the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to have various biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models. N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to reduce the levels of oxidative stress markers, such as MDA and ROS, in animal models. In addition, N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its wide range of biological activities. N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a useful compound for studying various biological processes. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its potential toxicity. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can have cytotoxic effects on certain cell lines, and caution should be taken when using N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in cell-based assays.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One direction is to further investigate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. Understanding how N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its biological effects can provide insights into the development of new therapeutic agents. Another direction is to investigate the potential of N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide as a cancer therapy. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has cytotoxic effects on cancer cells, and further research can determine its efficacy in vivo. Finally, research can focus on optimizing the synthesis method of N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide to increase its yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves the reaction of 3-chloro-4-methoxyaniline and 4-methoxybenzoyl chloride to form the intermediate 3-chloro-4-methoxyphenyl 4-methoxybenzoate. The intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine and butyric anhydride to yield N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. The synthesis of N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can inhibit the production of inflammatory cytokines and reduce pain in animal models. N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C20H20ClN3O4/c1-26-15-9-6-13(7-10-15)20-23-19(28-24-20)5-3-4-18(25)22-14-8-11-17(27-2)16(21)12-14/h6-12H,3-5H2,1-2H3,(H,22,25)

InChI Key

SURZWMJKGLBVRR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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